3-(Azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-(Azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione is a heterocyclic compound that features both azetidine and imidazolidine rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione typically involves the formation of the azetidine ring followed by the construction of the imidazolidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
For industrial production, green and cost-effective methods are preferred. One such method involves the use of commercially available and low-cost starting materials like benzylamine and employs green oxidation reactions in microchannel reactors . This approach is not only environmentally friendly but also suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, aza-Michael addition with heterocyclic amines yields functionalized 3-substituted azetidines .
Scientific Research Applications
3-(Azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The imidazolidine ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Imidazolidine: A five-membered ring with two nitrogen atoms.
Uniqueness
3-(Azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione is unique due to the combination of azetidine and imidazolidine rings in its structure. This dual-ring system provides a unique set of chemical and biological properties that are not found in simpler heterocycles .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-5-7(12)11(6-3-9-4-6)8(13)10(5)2/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
ZUFWNYSVMJQSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N1C)C2CNC2 |
Origin of Product |
United States |
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